
Investigating the therapeutic potential of
AZD1080 in Alzheimer's

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD1080

Cat. No.: B1665930 Get Quote

An In-depth Technical Guide on the Therapeutic Potential of AZD1080 in Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the

accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of

hyperphosphorylated tau protein. Glycogen synthase kinase-3β (GSK-3β) has been identified

as a critical kinase in the pathogenesis of AD, as it plays a central role in tau phosphorylation

and has been implicated in Aβ production and synaptic dysfunction.[1] This has positioned

GSK-3β as a key therapeutic target. AZD1080 is a potent, selective, orally active, and brain-

permeable small molecule inhibitor of GSK-3.[2][3] Preclinical studies demonstrated its ability to

reduce tau phosphorylation in vitro and in vivo, reverse cognitive deficits, and rescue synaptic

plasticity deficits in rodent models.[4][5] Furthermore, a Phase I clinical trial in healthy

volunteers confirmed peripheral target engagement. Despite these promising early-stage

results, the clinical development of AZD1080 was discontinued, reportedly due to toxicity

concerns. This technical guide provides a comprehensive overview of the therapeutic potential

of AZD1080, detailing its mechanism of action, summarizing key preclinical and clinical data,

and outlining the experimental protocols employed in its evaluation.
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Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that exists in two isoforms,

GSK-3α and GSK-3β, with the latter being highly implicated in AD pathology. Over-activation of

GSK-3β is linked to several hallmark features of the disease:

Tau Hyperphosphorylation: GSK-3β is the primary kinase responsible for phosphorylating the

tau protein at multiple sites. Hyperphosphorylated tau detaches from microtubules, leading to

microtubule instability, impaired axonal transport, and the aggregation of tau into paired

helical filaments, the main component of NFTs.

Amyloid-β Production: Increased GSK-3β activity can influence the processing of the amyloid

precursor protein (APP), favoring the production of the neurotoxic Aβ peptide.

Synaptic Dysfunction: GSK-3β is a key regulator of synaptic plasticity. Its over-activity can

impair long-term potentiation (LTP), a cellular correlate of learning and memory, thereby

contributing to the cognitive decline observed in AD.

Given its central role in these pathological processes, inhibiting GSK-3β has emerged as a

promising disease-modifying strategy for Alzheimer's disease.
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Figure 1: Simplified signaling pathway of GSK-3β in Alzheimer's disease and the inhibitory
action of AZD1080.

Preclinical Profile of AZD1080
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AZD1080 was developed by AstraZeneca as a selective inhibitor of GSK-3, demonstrating

favorable potency and brain permeability in preclinical models.

In Vitro Potency and Selectivity
AZD1080 is a potent ATP-competitive inhibitor of both human GSK-3 isoforms. Its selectivity

was established against a panel of other kinases, showing a significantly lower affinity for

cyclin-dependent kinases (CDKs) and extracellular signal-regulated kinase 2 (Erk2). In a

cellular context, AZD1080 effectively inhibited the phosphorylation of tau in cells engineered to

express human tau.

Parameter Value Assay Type Reference

GSK-3α (human) Ki = 6.9 nM
Recombinant Enzyme

Assay

GSK-3β (human) Ki = 31 nM
Recombinant Enzyme

Assay

Tau Phosphorylation IC50 = 324 nM
Human Tau-

Expressing Cells

Selectivity vs. cdk5 >14-fold
Recombinant Enzyme

Assay

Selectivity vs. cdk2 >37-fold
Recombinant Enzyme

Assay

Selectivity vs. cdk1 >64-fold
Recombinant Enzyme

Assay

Table 1: In Vitro Potency and Selectivity of AZD1080.

In Vivo Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies in rats revealed good oral bioavailability and central nervous system

(CNS) penetration. Following oral administration, AZD1080 demonstrated dose-dependent

target engagement in the brain.
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Parameter Value Species Reference

Oral Bioavailability 15 - 24% Rat

Half-life (t½) 7.1 hours Rat

Brain/Plasma Ratio 0.5 - 0.8 Rat

Table 2: Pharmacokinetic Properties of AZD1080 in Rats.

Pharmacodynamic studies confirmed that acute oral treatment with AZD1080 led to a

significant, dose-dependent reduction of the phosphorylated-to-total glycogen synthase (GS)

ratio in the rat brain, a key downstream marker of GSK-3 activity.

Efficacy in Rodent Models of AD
The therapeutic potential of AZD1080 was assessed in rodent models designed to mimic the

synaptic and cognitive deficits of AD. Subchronic, but not acute, administration of AZD1080
was shown to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801 in

mice. This treatment regimen also rescued deficits in long-term potentiation (LTP) in

hippocampal slices, suggesting that longer-term inhibition of GSK-3 is required to restore

synaptic plasticity.

Model Treatment Key Finding Reference

MK-801 Induced

Cognitive Deficit

(Mice)

Subchronic oral

AZD1080 (4 or 15

µmol/kg)

Significantly blocked

memory deficit.

MK-801 Induced

Synaptic Deficit (Mice)

Subchronic oral

AZD1080

Reversed deficits in

hippocampal LTP.

Tau Phosphorylation

(Rats)

Acute oral AZD1080

(1, 3, or 10 µmol/kg)

Dose-dependent

inhibition of tau

phosphorylation.

Table 3: In Vivo Efficacy Data for AZD1080.
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Figure 2: Experimental workflow for the preclinical and early clinical evaluation of AZD1080.

Clinical Development and Discontinuation
Based on its strong preclinical profile, AZD1080 advanced into a Phase I clinical trial.
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Phase I Clinical Studies
A randomized, multiple ascending dose study was conducted in healthy volunteers. The trial

successfully demonstrated peripheral target engagement, a crucial proof-of-mechanism

endpoint. A prolonged suppression of glycogen synthase activity was observed in peripheral

blood mononuclear cells, consistent with the preclinical data suggesting a durable

pharmacodynamic effect.

Discontinuation of Development
Despite successfully demonstrating target engagement in humans, the development of

AZD1080 was halted. While the specific details from the sponsor are limited, literature

suggests the discontinuation was due to the emergence of off-target toxicity, with some sources

citing nephrotoxicity or effects on the cytoskeleton. This outcome highlights a significant

challenge in targeting GSK-3, a kinase involved in numerous fundamental cellular processes,

which can lead to a narrow therapeutic window.
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Figure 3: Logical flow of AZD1080's proposed therapeutic mechanism of action in Alzheimer's
disease.

Summary and Future Perspective
AZD1080 represents a well-characterized, potent, and brain-penetrant GSK-3 inhibitor that

showed significant promise in preclinical models of Alzheimer's disease. It successfully

validated the hypothesis that inhibiting GSK-3 could reduce tau pathology and restore synaptic

function. The confirmation of target engagement in a Phase I clinical trial was a critical

milestone. However, its discontinuation underscores the significant safety and tolerability

hurdles associated with inhibiting a ubiquitous and pleiotropic kinase like GSK-3.

The experience with AZD1080 and other GSK-3 inhibitors suggests that future efforts in this

area may require developing inhibitors with greater isoform selectivity (GSK-3β vs. GSK-3α),
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exploring non-ATP competitive or allosteric mechanisms to achieve more nuanced modulation,

or identifying patient populations where the therapeutic window might be wider. The data

generated for AZD1080 remains a valuable resource for understanding the therapeutic

potential and challenges of targeting GSK-3 in neurodegenerative diseases.

Appendix: Experimental Protocols
A.1. GSK-3 Kinase Inhibition Assay (Scintillation
Proximity Assay)

Objective: To determine the in vitro potency (Ki) of AZD1080 against recombinant human

GSK-3α and GSK-3β.

Principle: A biotinylated peptide substrate is phosphorylated by GSK-3 in the presence of [γ-

³³P]-ATP. The phosphorylated peptide is captured by streptavidin-coated SPA beads, bringing

the radiolabel into proximity to the scintillant, generating a light signal.

Methodology:

Reactions are performed in 96-well plates. Each well contains assay buffer, recombinant

human GSK-3α or GSK-3β, a pre-phosphorylated peptide substrate (e.g., GS-2), and [γ-

³³P]-ATP.

AZD1080 is added in a 10-point concentration gradient (e.g., 0.1 nM to 10 µM) in

duplicate.

The reaction is initiated by the addition of the enzyme and incubated at room temperature

for 60 minutes.

The reaction is terminated by the addition of a stop buffer containing EDTA and

streptavidin-coated SPA beads.

Plates are sealed and incubated for 30 minutes to allow bead settling.

Radioactivity is quantified using a microplate scintillation counter.

Data are normalized to controls (DMSO for 0% inhibition, a broad-spectrum kinase

inhibitor for 100% inhibition) and IC50 values are calculated using a four-parameter
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logistic fit. Ki values are derived from the IC50 using the Cheng-Prusoff equation.

A.2. Cellular Tau Phosphorylation Assay
Objective: To determine the functional potency (IC50) of AZD1080 in inhibiting tau

phosphorylation in a cellular context.

Methodology:

A stable cell line (e.g., SH-SY5Y neuroblastoma) overexpressing full-length human tau

(hTau441) is used.

Cells are plated in 96-well plates and allowed to adhere overnight.

Cells are treated with a concentration gradient of AZD1080 (e.g., 1 nM to 30 µM) for 2-4

hours.

Following treatment, cells are lysed, and protein concentration is determined.

Phosphorylated tau (at specific epitopes like pS396 or AT8) and total tau levels are

quantified using a sandwich ELISA or Western Blot.

The ratio of phosphorylated tau to total tau is calculated for each concentration.

Data are normalized to vehicle-treated controls, and the IC50 value is determined by non-

linear regression analysis.

A.3. MK-801-Induced Cognitive Deficit Model
Objective: To assess the ability of AZD1080 to reverse cognitive impairment in mice.

Animal Model: Male C57BL/6 mice.

Methodology:

Treatment: Mice are treated subchronically with vehicle or AZD1080 (e.g., 4 and 15

µmol/kg, p.o.) once daily for 3-5 days.
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Induction of Deficit: On the final day of treatment, 30 minutes after the last AZD1080 dose,

mice are administered the non-competitive NMDA receptor antagonist MK-801 (0.2 mg/kg,

i.p.) to induce a cognitive deficit. Control groups receive saline.

Behavioral Testing (Contextual Fear Conditioning):

Training: 30 minutes after MK-801 injection, mice are placed in a conditioning chamber

and receive a series of foot shocks (e.g., 2 shocks, 0.5 mA, 2 sec) paired with the

context of the chamber.

Testing: 24 hours later, mice are returned to the same chamber without any shocks.

Freezing behavior (a measure of fear memory) is recorded for 5 minutes.

Analysis: The percentage of time spent freezing is compared across treatment groups. A

significant increase in freezing in the AZD1080 + MK-801 group compared to the vehicle +

MK-801 group indicates reversal of the cognitive deficit.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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